molecular formula C8H5BrN2O B3191881 3-Bromo-1,8-naphthyridin-4-ol CAS No. 58708-43-3

3-Bromo-1,8-naphthyridin-4-ol

Cat. No. B3191881
CAS RN: 58708-43-3
M. Wt: 225.04 g/mol
InChI Key: XRCADRJXXVIKLG-UHFFFAOYSA-N
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Description

“3-Bromo-1,8-naphthyridin-4-ol” is a chemical compound with the linear formula C8H5BrN2O . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have emerged as important due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “3-Bromo-1,8-naphthyridin-4-ol”, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1,8-naphthyridin-4-ol” is characterized by its molecular formula C8H5BrN2O . The average mass is 146.146 Da and the monoisotopic mass is 146.048019 Da .


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied extensively. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

properties

IUPAC Name

3-bromo-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCADRJXXVIKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C(C2=O)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,8-naphthyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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